4-(5-Methylthiophen-2-yl)benzaldehyde

Description

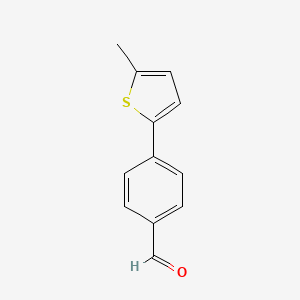

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

4-(5-methylthiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H10OS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 |

InChI Key |

VBEUXSGEBOJGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 5 Methylthiophen 2 Yl Benzaldehyde and Its Congeners

Regioselective Functionalization Approaches

Regioselective functionalization of the thiophene (B33073) ring is a key challenge in the synthesis of asymmetrically substituted thiophenes. The inherent reactivity of the thiophene nucleus often leads to a mixture of products. Therefore, the development of methods that can selectively target a specific position on the ring is of paramount importance.

Vilsmeier-Haack Formylation Pathways of Methylthiophenes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. organic-chemistry.orgwikipedia.org This electrophile then attacks the electron-rich thiophene ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde. organic-chemistry.orgwikipedia.org

For 2-methylthiophene, the Vilsmeier-Haack reaction generally proceeds with high regioselectivity, favoring formylation at the C5 position due to the electronic directing effect of the methyl group and the inherent reactivity of the α-positions of the thiophene ring. thieme-connect.de However, the regioselectivity can be influenced by the steric bulk of the Vilsmeier reagent. researchgate.net Studies on 3-substituted thiophenes have shown that smaller Vilsmeier reagents tend to favor formylation at the C2 position, while larger, more sterically hindered reagents can lead to increased formylation at the C5 position. researchgate.net The kinetics of the Vilsmeier-Haack formylation of thiophene derivatives can vary depending on the reactivity of the substrate, with less reactive thiophenes often following third-order kinetics. rsc.org

| Substrate | Reagent | Conditions | Major Product | Reference |

| 3-Methoxybenzo[b]thiophene | DMF/POCl3 | Moderate Temperature | 2-Formyl-3-methoxybenzo[b]thiophene | rsc.org |

| 3-Methoxybenzo[b]thiophene | DMF/POCl3 | Drastic Conditions | 3-Chloro-2-formylbenzo[b]thiophen | rsc.org |

| 4-Methoxybenzo[b]thiophene | DMF/POCl3 | - | 7-Formyl-4-methoxybenzo[b]thiophen | rsc.org |

| 3-Methylthiophene | N-Formylpyrrolidine | - | 2-Formyl-3-methylthiophene (11:1 ratio) | researchgate.net |

| 3-Methylthiophene | N-Formylindoline/(COCl)2 | - | 5-Formyl-3-methylthiophene (1:1.5 ratio) | researchgate.net |

Friedel-Crafts Acylation Methodologies for Aldehyde Formation

The Friedel-Crafts acylation is another fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. byjus.comnih.gov In the context of synthesizing aldehydes, this typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). byjus.comgoogle.com The reaction proceeds through the formation of an acylium ion, which then attacks the thiophene ring. stackexchange.com

For thiophene and its derivatives, Friedel-Crafts acylation generally shows a high preference for substitution at the 2- and 5-positions. google.comstackexchange.com This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at the α-position, which can be stabilized by three resonance structures, compared to the intermediate from β-attack, which has only two resonance structures. stackexchange.com While the classical Friedel-Crafts acylation is effective, challenges can arise from the high reactivity of the thiophene ring under strong Lewis acid conditions, which can lead to side reactions. core.ac.uk To circumvent these issues, alternative methods have been developed, such as using milder Lewis acids like zinc bromide (ZnBr2) or titanium tetrachloride (TiCl4), or employing N-acylbenzotriazoles as the acylating agents. core.ac.uk

| Thiophene Derivative | Acylating Agent | Catalyst | Product | Yield | Reference |

| Thiophene | 4-Methylphenylacylbenzotriazole | ZnBr2 | (4-Methylphenyl)(thiophen-2-yl)methanone | 89% | core.ac.uk |

| Thiophene | Benzylacylbenzotriazole | ZnBr2 | Phenyl(thiophen-2-yl)methanone | 80% | core.ac.uk |

| Thiophene | 4-Diethylaminophenylacylbenzotriazole | ZnBr2 | (4-Diethylaminophenyl)(thiophen-2-yl)methanone | 58% | core.ac.uk |

| Thiophene | 1-Naphthylacylbenzotriazole | ZnBr2 | (Naphthalen-1-yl)(thiophen-2-yl)methanone | 97% | core.ac.uk |

| Thiophene | 4-Methoxyphenylacylbenzotriazole | TiCl4 | (4-Methoxyphenyl)(thiophen-2-yl)methanone | 78% | core.ac.uk |

Cross-Coupling Methodologies in Carbon-Carbon Bond Formation

Cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. These methods are particularly valuable for the synthesis of biaryl compounds like 4-(5-Methylthiophen-2-yl)benzaldehyde.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. youtube.com This reaction is widely used for the synthesis of biaryl and heteroaryl compounds due to its high functional group tolerance and generally mild reaction conditions. mdpi.comnih.gov The synthesis of this compound can be efficiently achieved by coupling a 5-methylthiophen-2-ylboronic acid derivative with a 4-halobenzaldehyde derivative, or vice versa.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with heteroaromatic substrates which can be challenging coupling partners. acs.orgnih.gov For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids has been successfully carried out using Pd(PPh3)4 as the catalyst and K3PO4 as the base. mdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst | Product | Yield | Reference |

| 4-Bromothiophene-2-carbaldehyde | p-Tolylboronic acid | Pd(PPh3)4 | 4-(p-Tolyl)thiophene-2-carbaldehyde | - | mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh3)4 | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent | mdpi.com |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | 5-(Thiophen-2-yl)-1H-indazole | High | nih.gov |

Direct Arylation Techniques for Thiophene Scaffolds

Direct arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. organic-chemistry.org This methodology involves the direct C-H activation of a C-H bond on the thiophene ring and its subsequent coupling with an aryl halide. organic-chemistry.orgmdpi.com The direct arylation of thiophenes typically occurs with high regioselectivity at the C2 or C5 positions. organic-chemistry.org

Various palladium-based catalytic systems have been developed for the direct arylation of thiophenes. organic-chemistry.orgmdpi.com These systems often employ phosphine-free catalysts and can operate at low catalyst loadings. organic-chemistry.org The reaction conditions, including the choice of base, solvent, and any additives, play a significant role in the efficiency and regioselectivity of the arylation. organic-chemistry.org For example, a phosphine-free bis(alkoxo)palladium complex has been shown to be effective for the direct C-H arylation of thiophenes with aryl bromides in good to excellent yields. organic-chemistry.org Furthermore, silver(I) has been utilized to mediate C-H activation at the α-position of thiophenes, enabling near room-temperature direct arylation. acs.org

| Thiophene Derivative | Aryl Halide | Catalyst System | Key Features | Reference |

| Thiophenes | Aryl Bromides | Bis(alkoxo)palladium complex | Phosphine-free, low catalyst loading (0.1-0.2 mol%) | organic-chemistry.org |

| Benzo[b]thiophenes/Thiophenes | Aryl Halides | Pd catalyst with Ag(I) | Near room-temperature α-arylation, Ag(I)-mediated C2-selective C-H activation | acs.org |

| Thieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)2/TTBP·HBF4 | Regioselective C-H activation at C2 position | mdpi.com |

| 2-Methylthiophene | 4-(Trifluoromethyl)benzenesulfonyl chloride | Pd/C or Pd(OAc)2 | - | researchgate.net |

Ligand Design and Catalyst Optimization for Selective Cross-Coupling Reactions

The ligand plays a critical role in palladium-catalyzed cross-coupling reactions, influencing the catalyst's stability, activity, and selectivity. nih.gov The design and selection of appropriate ligands are essential for optimizing the synthesis of complex molecules like this compound. For challenging substrates, such as heteroaryl halides and boronic acids, specialized ligands are often required to achieve high yields and prevent side reactions. acs.orgnih.gov

Monophosphine ligands have been developed that exhibit high activity in the Suzuki-Miyaura coupling of heteroaryl halides and boronic acids. acs.org These ligands can facilitate the coupling of challenging substrates like chloroazines with thiophene boronic acids. acs.org Furthermore, the development of palladium precatalysts has allowed for the rapid Suzuki-Miyaura coupling of unstable boronic acids, such as 2-thiopheneboronic acid, at room temperature or slightly elevated temperatures. nih.gov Automated high-throughput screening methods are also being employed to rapidly optimize reaction conditions, including the selection of precatalysts and ligands, for specific Suzuki-Miyaura couplings. nih.gov The choice of ligand can even control the site-selectivity in the cross-coupling of dihalo(hetero)aryl substrates. nih.gov

| Reaction Type | Catalyst System/Ligand | Substrates | Key Optimization Feature | Reference |

| Suzuki-Miyaura | Pd precatalyst with monophosphine ligands | Heteroaryl chlorides and hindered aryl/heteroaryl halides | High activity and efficiency for challenging substrates | acs.org |

| Suzuki-Miyaura | Palladium precatalyst with monodentate biarylphosphine ligands | Unstable polyfluorophenyl and 2-heteroaryl boronic acids | Fast reactions at room temperature or 40 °C | nih.gov |

| Suzuki-Miyaura | Automated optimization of Pd-precatalyst and ligand | 3-Bromoquinoline and 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Rapid identification of optimal catalytic system (P1-L5) | nih.gov |

| Suzuki-Miyaura | NiCl2(PCy3)2 | Aryl carbamates and sulfamates | Use of inexpensive, bench-stable catalyst for inert C-O bonds | nih.gov |

Divergent Synthesis from Common Intermediates and Precursors

Divergent synthesis provides an efficient strategy for the generation of a library of structurally related compounds from a single common intermediate. This approach is particularly valuable for creating congeners of this compound, allowing for the systematic exploration of structure-activity relationships. A key strategy involves the use of a versatile precursor that can be readily modified in the final steps of the synthesis to yield a variety of target molecules.

A plausible common intermediate for a divergent synthetic approach is a bifunctional molecule containing both the thiophene and benzene (B151609) rings, with reactive sites that allow for late-stage functionalization. For instance, a halogenated derivative such as 4-(5-methylthiophen-2-yl)bromobenzene could serve as a versatile precursor. This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-methylthiophen-2-ylboronic acid and 1,4-dibromobenzene. From this common precursor, the aldehyde functionality can be introduced through various methods, such as lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Alternatively, a divergent approach can commence from a precursor where the aldehyde group is already present in a protected form. For example, the Suzuki-Miyaura coupling of 5-methylthiophen-2-ylboronic acid with 4-bromobenzaldehyde (B125591) diethyl acetal (B89532) would yield this compound diethyl acetal. This common intermediate can then be subjected to various transformations on the thiophene ring, such as bromination or lithiation, to introduce further diversity before the final deprotection of the aldehyde group.

Another powerful method for the synthesis of the core structure is the Vilsmeier-Haack reaction. wikipedia.orgtcichemicals.commychemblog.comorganic-chemistry.org This reaction allows for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org In this context, 2-methyl-5-(p-tolyl)thiophene could be a suitable substrate. The Vilsmeier-Haack reaction, typically employing phosphorus oxychloride (POCl₃) and DMF, would introduce a formyl group onto the electron-rich benzene ring, likely at the position para to the thiophene substituent, to yield this compound. wikipedia.orgtcichemicals.com The initial product is an iminium ion, which is subsequently hydrolyzed to the aldehyde. wikipedia.org

The following table illustrates a representative divergent synthetic scheme starting from a common precursor.

Table 1: Representative Divergent Synthesis of this compound Congeners

| Entry | Precursor | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Bromo-5-methylthiophene | 1. 4-Formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12 h | This compound | 85 |

| 2 | 4-(5-Methylthiophen-2-yl)bromobenzene | 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt 3. H₃O⁺ | This compound | 78 |

| 3 | 2-Methyl-5-(p-tolyl)thiophene | 1. POCl₃, DMF, 0 °C to 80 °C, 3 h 2. H₂O | This compound | 75 |

| 4 | This compound | 1. NBS, CCl₄, reflux | 4-(5-(Bromomethyl)thiophen-2-yl)benzaldehyde | 65 |

| 5 | This compound | 1. HNO₃, H₂SO₄, 0 °C | 4-(5-Methyl-4-nitrothiophen-2-yl)benzaldehyde | 70 |

Microwave-Assisted Synthetic Enhancements in Derivative Preparation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govuns.ac.iduns.ac.id The application of microwave irradiation has been particularly effective in the preparation of derivatives of this compound, primarily through the acceleration of cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and is highly amenable to microwave heating. nih.govlibretexts.orgnih.govmdpi.com For the synthesis of derivatives of this compound, this can be employed by coupling a substituted 5-methylthiophen-2-ylboronic acid with a substituted 4-halobenzaldehyde, or vice versa. Microwave irradiation can dramatically shorten the reaction times for these couplings from hours to minutes. For instance, the coupling of various arylboronic acids with brominated thiophene derivatives has been shown to proceed efficiently under microwave conditions, often in greener solvents like water or ethanol. nih.gov

The efficiency of microwave-assisted Suzuki couplings is often dependent on the choice of catalyst, base, and solvent system. Palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used in conjunction with phosphine (B1218219) ligands. nih.govrsc.org The use of microwave irradiation can also enable the use of lower catalyst loadings. mdpi.com

The following table provides representative examples of the microwave-assisted synthesis of thiophene-containing biaryl derivatives, analogous to the preparation of congeners of this compound.

Table 2: Microwave-Assisted Synthesis of 4-(Arylthiophen-2-yl) Derivatives via Suzuki Coupling

| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst/Base/Solvent | Microwave Conditions (Power, Temp, Time) | Product | Yield (%) |

| 1 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(OAc)₂/K₂CO₃/H₂O-EtOH | 100 W, 100 °C, 10 min | 2-Acetyl-5-phenylthiophene | 92 |

| 2 | 2-Acetyl-5-bromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/K₂CO₃/H₂O-EtOH | 100 W, 100 °C, 15 min | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 88 |

| 3 | 4-(5-Bromothiophen-2-yl)-2-methylthiazole | Phenylboronic acid | Pd-complex/Cs₂CO₃/DMF | 250 W, 160 °C, 30 min | 2-Methyl-4-(5-phenylthiophen-2-yl)thiazole | 80 |

| 4 | 4-(5-Bromothiophen-2-yl)-2-methylthiazole | 4-Chlorophenylboronic acid | Pd-complex/Cs₂CO₃/DMF | 250 W, 160 °C, 35 min | 4-(5-(4-Chlorophenyl)thiophen-2-yl)-2-methylthiazole | 60 |

| 5 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 2-Thienylboronic acid | PdCl₂(dppf)/K₂CO₃/Dioxane-H₂O | Not specified, 40 min | 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 80 nih.gov |

These examples demonstrate the significant advantages of microwave-assisted synthesis in the rapid and efficient construction of carbon-carbon bonds for the preparation of diverse derivatives based on the this compound scaffold.

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 5 Methylthiophen 2 Yl Benzaldehyde

Condensation Reactions and Heterocyclic Annulation

Condensation reactions are fundamental to the derivatization of 4-(5-methylthiophen-2-yl)benzaldehyde. These reactions involve the nucleophilic addition to the aldehyde's carbonyl group, typically followed by a dehydration step. This pathway is instrumental in constructing larger molecules, including Schiff bases, hydrazones, and precursors for various heterocyclic systems.

The reaction of this compound with primary amines yields Schiff bases, also known as imines. This condensation is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is one of the most fundamental transformations of aldehydes. derpharmachemica.comredalyc.org The synthesis is typically achieved by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of a few drops of an acid catalyst like glacial acetic acid. derpharmachemica.comresearchgate.net The reactivity of the imine group, which is similar to the carbonyl group, allows for further synthetic modifications. redalyc.org A variety of amines can be used in this reaction, leading to a diverse library of Schiff base derivatives. researchgate.netgrowingscience.com

Table 1: Synthesis of Schiff Bases from this compound

| Reactant Amine | Reaction Conditions | Product Type |

|---|---|---|

| Primary Aromatic Amines | Methanol, reflux, acid catalyst | N-Aryl Imine |

| Primary Aliphatic Amines | Ethanol, reflux | N-Alkyl Imine |

When this compound reacts with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine), hydrazones are formed. doubtnut.com This reaction is a nucleophilic addition-elimination process where the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. doubtnut.comresearchgate.netlibretexts.org The resulting hydrazone contains the R-CH=N-NH₂ or R-CH=N-NHR' functionality. The synthesis can be carried out by refluxing the aldehyde with the hydrazine compound in a solvent like ethanol, sometimes with an acid catalyst. researchgate.net The formation of hydrazones is a key step in the Wolff-Kishner reduction and serves as an intermediate pathway for synthesizing other heterocyclic compounds. libretexts.org

Table 2: Representative Hydrazone Synthesis

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Hydrazine Hydrate | Ethanol, reflux | This compound hydrazone doubtnut.com |

| Phenylhydrazine | Ethanol, reflux, pyridine (B92270) catalyst | This compound phenylhydrazone pharmainfo.in |

The molecular framework of this compound is a useful precursor for constructing five-membered heterocyclic rings like pyrazolines and pyrazolones. A common synthetic route to pyrazolines involves the cyclocondensation reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives. pharmainfo.in Therefore, this compound is first converted to its corresponding chalcone (B49325) via a Claisen-Schmidt condensation, which is then reacted with a hydrazine (e.g., phenylhydrazine) in a solvent such as absolute alcohol, often with a catalytic amount of pyridine, to yield the pyrazoline ring. pharmainfo.in

Pyrazolone (B3327878) synthesis can be achieved through different pathways. One method involves the reaction of β-ketoesters with hydrazines. google.com Another approach is the Vilsmeier-Haack reaction on a pre-existing pyrazolone ring followed by further condensation reactions. nih.gov For instance, a pyrazolone can be chloroformylated to an aldehyde, which then undergoes an aldol (B89426) condensation, demonstrating the versatility of these synthetic routes. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are readily synthesized from this compound. The most common method is the Claisen-Schmidt condensation, a base- or acid-catalyzed crossed aldol condensation between an aldehyde (lacking α-hydrogens) and a ketone. pharmainfo.inwikipedia.orgtaylorandfrancis.com In a typical procedure, this compound is reacted with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) in an alcoholic solution. pharmainfo.inyoutube.com

Structural diversification is easily achieved by varying the ketone component. Using different substituted acetophenones allows for the introduction of a wide range of functional groups onto the second aromatic ring of the chalcone scaffold. nih.gov Solvent-free methods using solid catalysts like NaOH or Mg(HSO₄)₂ have also been developed, offering quantitative yields and environmentally friendlier conditions. rsc.orgnih.gov

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Acetophenone | NaOH / EtOH | Base-catalyzed condensation pharmainfo.in | 1-Phenyl-3-(4-(5-methylthiophen-2-yl)phenyl)prop-2-en-1-one |

| This compound | 4-Methylacetophenone | NaOH / EtOH | Base-catalyzed condensation youtube.com | 3-(4-(5-Methylthiophen-2-yl)phenyl)-1-(p-tolyl)prop-2-en-1-one |

Thiocarbohydrazones are synthesized by the condensation reaction of an aldehyde with thiocarbohydrazide (B147625). sapub.orgresearchgate.net Thiocarbohydrazide possesses two reactive hydrazine moieties, allowing it to react with either one or two equivalents of an aldehyde. The reaction with this compound can lead to the formation of mono- or symmetric 1,5-bis-thiocarbohydrazones. mdpi.com

The synthesis is typically performed by refluxing thiocarbohydrazide with the aldehyde in an alcoholic solvent. sapub.orgmdpi.com In some cases, a small amount of acetic acid is used as a catalyst. mdpi.com This reaction pathway provides access to complex ligands capable of coordinating with metal ions and serves as a building block for more complex heterocyclic systems like triazoles and thiadiazoles. sapub.orgdergipark.org.tr

Aldol Reactions and Related Carbon-Carbon Bond Forming Processes

The aldehyde functionality of this compound is highly susceptible to reactions that form new carbon-carbon bonds, which are crucial for extending the carbon skeleton of the molecule. The most prominent example in this context is the Claisen-Schmidt condensation, a type of crossed-aldol reaction. nih.gov

As detailed in the chalcone synthesis section (3.1.4), this reaction involves the nucleophilic attack of an enolate, generated from a ketone, on the carbonyl carbon of this compound. pharmainfo.in The initial β-hydroxy carbonyl adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated carbonyl system. nih.gov This reaction is a powerful tool for linking the 4-(5-methylthiophen-2-yl)phenyl moiety to various other molecular fragments through a three-carbon bridge. While the Claisen-Schmidt reaction is the most extensively documented aldol-type process for this aldehyde, other variations are theoretically possible, depending on the reaction partners and conditions employed.

Nucleophilic Addition Reactions to the Aldehyde Moiety

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, making it a prime target for attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the carbon-oxygen double bond to a single bond, resulting in a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol or can undergo further reactions. libretexts.orglibretexts.org The reactivity of the aldehyde is fundamental to its role as a synthetic precursor.

Key nucleophilic addition reactions applicable to this compound include:

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde provides a versatile method for carbon-carbon bond formation. masterorganicchemistry.com This reaction converts the aldehyde into a secondary alcohol, incorporating the alkyl or aryl group from the Grignard reagent. masterorganicchemistry.com

Wittig Reaction: This reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with control over the geometry of the resulting alkene, which is often dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Reductive Amination: This process involves the initial formation of an imine by condensation of the aldehyde with a primary or secondary amine, followed by reduction of the imine in situ to form a new amine. redalyc.orgredalyc.org Common reducing agents for this one-pot reaction include sodium borohydride (B1222165). redalyc.org This provides a direct pathway to synthesize substituted benzylamines.

The following table summarizes these key transformations.

| Reaction Type | Nucleophile/Reagent | General Conditions | Product Structure | Product Name |

|---|---|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether or THF 2. H₃O⁺ workup |  | 1-(4-(5-Methylthiophen-2-yl)phenyl)ethanol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | THF or diethyl ether |  | 2-(4-Vinylphenyl)-5-methylthiophene |

| Reductive Amination | Aniline (C₆H₅NH₂), Sodium borohydride (NaBH₄) | Methanol or THF |  | N-((4-(5-Methylthiophen-2-yl)phenyl)methyl)aniline |

Halogenation and Other Electrophilic Substitution Reactions on Aromatic Rings

The this compound molecule contains two aromatic rings that can undergo electrophilic substitution: the thiophene (B33073) ring and the benzene (B151609) ring. The thiophene ring is inherently more electron-rich and thus more reactive towards electrophiles than benzene. pharmaguideline.comnumberanalytics.comwikipedia.org This reactivity is further enhanced by the electron-donating methyl group at the 5-position. Conversely, the benzene ring is deactivated by the electron-withdrawing aldehyde group.

Consequently, electrophilic substitution reactions such as halogenation are expected to occur selectively on the thiophene ring. The directing effects of the existing substituents are paramount. The 2-position of the thiophene ring is occupied by the phenyl group, and the 5-position is occupied by the methyl group. Therefore, electrophilic attack will be directed to one of the available positions, C3 or C4. The 5-methyl group is an activating ortho-, para-director (directing to C4), and the 2-aryl group also directs to the adjacent positions. The most probable site for substitution is the C4 position, which is ortho to the activating methyl group. Studies on the bromination of thiophene-2-carbaldehyde (B41791) show that substitution occurs at the 5-position, and to a lesser extent, the 4-position. researchgate.net With the 5-position blocked by a methyl group in the target molecule, substitution is strongly favored at the C4 position.

Common halogenation reactions include:

Bromination: Using N-bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of bromine in acetic acid.

Chlorination: Using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). jcu.edu.au

Other electrophilic substitutions like nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation would follow the same regioselectivity, primarily targeting the C4 position of the thiophene ring under controlled conditions.

| Reaction Type | Reagent | General Conditions | Major Product Structure | Major Product Name |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetic acid or CCl₄ |  | 4-(4-Bromo-5-methylthiophen-2-yl)benzaldehyde |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetic acid |  | 4-(4-Chloro-5-methylthiophen-2-yl)benzaldehyde |

| Nitration | HNO₃ / H₂SO₄ | Low temperature |  | 4-(5-Methyl-4-nitrothiophen-2-yl)benzaldehyde |

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

The reactivity and regioselectivity of this compound are governed by the cumulative electronic and steric effects of its substituents.

Electronic Effects:

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This has two major consequences:

It significantly deactivates the benzene ring towards electrophilic attack, making it much less reactive than the thiophene ring.

It increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic addition. masterorganicchemistry.com

5-Methyl-2-thienyl Group: The thiophene ring itself is an electron-rich aromatic system. The sulfur atom can donate its lone pair electrons into the ring, and the additional methyl group at the C5 position is a weak electron-donating group (+I effect, hyperconjugation). rsc.org This combined electron-donating nature strongly activates the thiophene ring for electrophilic substitution. numberanalytics.com This electron donation through the biaryl system can also slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to benzaldehyde (B42025) itself, which is less reactive than aliphatic aldehydes due to resonance stabilization. libretexts.orglibretexts.org

Steric Effects:

The aldehyde group is relatively small, and nucleophilic attack is generally facile. However, aldehydes are sterically less hindered and thus more reactive than ketones. libretexts.orglibretexts.org

The 5-methyl-2-thienyl group is significantly bulkier than a hydrogen atom. This steric bulk can influence the trajectory of an incoming nucleophile approaching the aldehyde carbonyl.

In electrophilic substitution, the steric hindrance of the aryl group at C2 and the methyl group at C5 helps reinforce the electronic preference for substitution at the less hindered C4 position of the thiophene ring.

Advanced Structural Characterization and Spectroscopic Investigations of 4 5 Methylthiophen 2 Yl Benzaldehyde Derivatives

Single Crystal X-ray Diffraction Analysis

The core structure of 4-(5-Methylthiophen-2-yl)benzaldehyde consists of a phenyl ring linked to a thiophene (B33073) ring. The conformation of such bi-aryl systems is primarily defined by the dihedral angle between the planes of the two aromatic rings. This angle results from a balance between two opposing forces: steric hindrance from the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and π-conjugation between the rings, which favors planarity.

In analogous compounds like 2-phenylthiophene (B1362552) and its derivatives, this dihedral angle can vary significantly. nist.gov For instance, studies on substituted 2,2'-bithiophenes have shown that substituents can alter the dihedral angles of the thiophene rings. whiterose.ac.uk In crystals of other thiophene-phenyl systems, the thiophene ring is often found to be nearly orthogonal to the attached phenyl ring, with dihedral angles reported as high as 77.7° and 88.1°. nih.govnih.gov Density Functional Theory (DFT) calculations on various thiophene derivatives also confirm that the molecule can adopt a range of conformations, with the phenyl ring often angled relative to the thiophene plane by 21° to 29°. nih.gov It is therefore expected that this compound would adopt a non-planar conformation in the solid state, with a significant dihedral angle between the benzaldehyde (B42025) and methyl-thiophene moieties.

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions. The presence of the aldehyde group, aromatic rings, and C-H bonds allows for a variety of interactions that guide the assembly of molecules into a stable crystalline lattice.

Key interactions expected to be present include:

C-H⋯O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. It can form weak hydrogen bonds with C-H donors from the aromatic rings or the methyl group of neighboring molecules. This type of interaction is a common motif in the crystal structures of chalcones derived from thiophene-3-carbaldehyde, often leading to the formation of dimers. researchgate.net

π⋯π Stacking Interactions: The electron-rich thiophene and benzene (B151609) rings are capable of engaging in π⋯π stacking. These interactions can occur in either a face-to-face or a slipped-stack arrangement, contributing significantly to the crystal's cohesion. researchgate.net In related systems, π⋯π interactions between aromatic rings have been observed to link molecules into centrosymmetric dimers or more extended arrays. researchgate.netrsc.org The interplay between the heteroatom (sulfur vs. oxygen) can influence the effectiveness of these π-based interactions. bris.ac.uk

C-H⋯π Interactions: The hydrogen atoms of the aromatic rings and the methyl group can act as donors in C-H⋯π interactions, where the π-systems of adjacent thiophene or benzene rings serve as the acceptors. researchgate.net

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary principles guiding this assembly are hydrogen bonding and π-stacking.

The C-H⋯O interaction is a particularly reliable tool in the crystal engineering of carbonyl-containing compounds. rsc.org The aldehyde group provides a directed hydrogen bond acceptor site, which can predictably interact with C-H donors on neighboring molecules to form robust supramolecular synthons, such as dimers or chains. researchgate.net

Simultaneously, π⋯π stacking provides a less directional but crucial cohesive force. arxiv.org The assembly is often a competition and cooperation between different types of interactions. For example, in furan/thiophene carboxamides, substituting oxygen with sulfur (as in thiophene) was found to increase the importance of π-based interactions in the crystal packing. bris.ac.uk The final crystal structure is the one that achieves the most stable energetic balance between these competing forces, leading to complex three-dimensional networks. nih.gov

Table 1: Predicted Supramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bonding | Aromatic C-H, Methyl C-H | Aldehyde Oxygen (C=O) | Formation of dimers and chains researchgate.net |

| π⋯π Stacking | Thiophene Ring, Benzene Ring | Thiophene Ring, Benzene Ring | Stabilization of columnar or layered structures researchgate.netrsc.org |

| C-H⋯π Interaction | Aromatic C-H, Methyl C-H | π-face of Thiophene/Benzene Ring | Contribution to three-dimensional network stability researchgate.net |

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure and probing the solution-state conformation of this compound. While specific experimental data is not published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on extensive data from analogous compounds. uchile.clmdpi.com

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.9–10.1 ppm. The protons on the benzaldehyde ring would appear as two doublets in the aromatic region (δ 7.5–8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the thiophene ring would also appear in the aromatic region (δ 7.0–7.5 ppm). The methyl protons attached to the thiophene ring are expected to resonate as a singlet in the upfield region, around δ 2.4–2.5 ppm. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be the most downfield signal, expected around δ 190–193 ppm. The aromatic carbons would resonate in the typical range of δ 120–150 ppm. The methyl carbon would appear far upfield, around δ 15 ppm. rsc.orgrsc.org These spectroscopic signatures provide an unambiguous fingerprint for the molecule's structure. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 (s, 1H) | 190 - 193 |

| Benzaldehyde Ring (Ar-H) | 7.5 - 8.0 (m, 4H) | 125 - 140 |

| Thiophene Ring (Ar-H) | 7.0 - 7.5 (m, 2H) | 124 - 146 |

| Thiophene-CH₃ | 2.4 - 2.5 (s, 3H) | ~15 |

Note: Predicted shifts are based on data from analogous structures. rsc.orgrsc.org 's' denotes singlet, 'm' denotes multiplet.

Vibrational Spectroscopy (FT-IR) for Probing Molecular Interactions and Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing definitive identification of its functional groups. The FT-IR spectrum of this compound would be dominated by characteristic absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde carbonyl group, expected in the range of 1680–1705 cm⁻¹. docbrown.inforesearchgate.net The exact position is sensitive to conjugation with the aromatic system. The spectrum would also feature a pair of weak to medium bands for the aldehyde C-H stretch between 2880 cm⁻¹ and 2700 cm⁻¹. docbrown.info

Other significant absorptions include:

Aromatic C-H stretching vibrations, appearing as a group of bands above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group, typically observed between 2900 and 3000 cm⁻¹.

C=C stretching vibrations within the benzene and thiophene rings, which give rise to several bands in the 1450–1610 cm⁻¹ region. researchgate.net

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene, Thiophene) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 2880 - 2700 | C-H Stretch | Aldehyde |

| 1705 - 1680 | C=O Stretch | Aldehyde Carbonyl |

| 1610 - 1450 | C=C Stretch | Aromatic Rings |

Note: Predicted frequencies are based on data for benzaldehyde and thiophene aldehydes. docbrown.inforesearchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₁₀OS), HRMS would confirm its molecular weight with high precision.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer further structural proof. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺•). For aromatic aldehydes, the most intense peak (base peak) is often the [M-1]⁺ ion, formed by the loss of the aldehydic hydrogen. miamioh.edu

Key fragmentation pathways would include:

Loss of a formyl radical (•CHO): This α-cleavage results in an [M-29]⁺ fragment ion, corresponding to the 4-(5-methylthiophen-2-yl)phenyl cation. miamioh.edu

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose CO to form a phenyl-type cation, giving an [M-1-28]⁺ or [M-29]⁺ peak. researchgate.net

Cleavage of the C-C bond between the rings: This can lead to fragment ions corresponding to the methyl-thienyl cation or the methyl-benzoyl cation, providing evidence for the two constituent parts of the molecule.

Analysis of these fragmentation patterns allows for detailed structural elucidation and confirmation. nih.govmdpi.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₂H₁₀OS, Mol. Wt. ≈ 202.04)

| m/z (predicted) | Ion Formula | Description |

| 202 | [C₁₂H₁₀OS]⁺• | Molecular Ion ([M]⁺•) |

| 201 | [C₁₂H₉OS]⁺ | Loss of H• from aldehyde (likely base peak) |

| 173 | [C₁₁H₉S]⁺ | Loss of CHO radical from [M]⁺• |

| 172 | [C₁₁H₈S]⁺• | Loss of H• and CO from [M]⁺• |

| 111 | [C₅H₅S]⁺ | Methyl-thienyl cation |

| 119 | [C₈H₇O]⁺ | Methyl-benzoyl cation |

Note: Fragmentation predictions are based on established patterns for aromatic aldehydes. miamioh.eduresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions and extent of conjugation within molecules. In the case of this compound and its derivatives, this method provides valuable insights into how the molecular structure, particularly the arrangement of the thiophene and benzaldehyde moieties, influences the electronic absorption properties. The UV-Vis spectrum of such compounds is primarily governed by π→π* and n→π* electronic transitions.

The core structure of this compound involves a π-conjugated system extending across the phenyl ring, the thiophene ring, and the formyl group. The absorption bands observed in the UV-Vis spectrum correspond to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic environment and the degree of conjugation.

In benzaldehyde itself, the UV spectrum exhibits absorption bands corresponding to both π→π* and n→π* transitions. The π→π* transition of the aromatic ring is typically observed around 248 nm, while the weaker n→π* transition of the carbonyl group appears at approximately 283 nm. researchgate.net The introduction of a 5-methylthiophen-2-yl group at the para position of the benzaldehyde ring leads to a significant extension of the conjugated π-system. This extended conjugation results in a bathochromic (red) shift of the π→π* absorption band to longer wavelengths, as the energy gap between the HOMO and LUMO is reduced.

The methyl group on the thiophene ring acts as an electron-donating group, which can further influence the electronic transitions. This hyperconjugative effect can lead to a slight modification of the absorption maxima compared to the unsubstituted 4-(thiophen-2-yl)benzaldehyde.

The study of related derivatives provides further understanding of these electronic effects. For instance, in a series of Schiff bases derived from 4-(methylthio)benzaldehyde, the UV-visible spectra were used to characterize the new compounds, highlighting the electronic transitions within these extended π-systems. researchgate.net Similarly, the investigation of thienylpyridinium–cyclic enolate betaine (B1666868) dyes, which include the 4-(5-methylthiophen-2-yl) moiety, revealed that the photophysical properties are highly dependent on the molecular geometry and the potential for twisted intramolecular charge transfer (TICT) states. This indicates that conformational changes can significantly impact the electronic transitions and subsequent de-excitation pathways, such as fluorescence.

Table 1: Representative UV-Visible Absorption Data for Related Aldehyde Compounds

| Compound Name | Solvent | λmax (nm) | Transition |

| Benzaldehyde | Water | 248 | π→π |

| Benzaldehyde | Water | 283 | n→π |

This table is populated with data for a foundational related compound to provide context for the electronic transitions discussed.

Applications in Advanced Materials Science

Design and Synthesis of Organic Frameworks

The precise geometry and functional groups of 4-(5-Methylthiophen-2-yl)benzaldehyde and its derivatives are instrumental in the bottom-up construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

While the aldehyde group itself is not typically used for direct coordination in MOF synthesis, it is a critical precursor to the more common carboxylate linkers. Through oxidation, this compound is converted into 4-(5-Methylthiophen-2-yl)benzoic acid, which can then serve as an organic linker to connect metal-ion nodes, forming a porous, crystalline framework.

Table 1: Comparison of Porosity Characteristics in MOFs with Aromatic Linkers Data presented is for analogous systems to illustrate the impact of linker choice on MOF properties.

| MOF Example | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| MOF-5 | Terephthalic acid | ~3000 | ~1.0 |

| IRMOF-74-II | 2,5-dihydroxyterephthalic acid | ~1350 | ~0.6 |

| CUB-5 | Cubane-1,4-dicarboxylate | ~1600 | ~0.7 |

In the synthesis of Covalent Organic Frameworks (COFs), this compound can be used directly as a monomer. The aldehyde functional group readily undergoes condensation reactions, most notably Schiff base reactions with amine-containing molecules, to form robust imine linkages. digitellinc.comnih.gov These covalent bonds provide exceptional thermal and chemical stability to the resulting framework.

The planarity and geometry of the thiophene (B33073) and benzene (B151609) rings in the aldehyde monomer dictate the topology and structural integrity of the 2D or 3D COF. Thiophene-based COFs are known for their high crystallinity and defined porous structures. acs.orgjournalskuwait.org The incorporation of the electron-rich thiophene moiety into the COF backbone creates materials with promising photophysical and electronic properties, suitable for applications in photocatalysis and electronic devices. digitellinc.comnih.gov The structural integrity of these frameworks allows for the encapsulation of guest molecules within their pores, leading to applications in sensing and storage. digitellinc.com

Functional Ligands for Metal Complexation in Material Applications

The this compound molecule can act as a functional ligand for metal complexation. Coordination can occur through the oxygen atom of the aldehyde group and potentially the sulfur atom of the thiophene ring, making it a bidentate ligand in certain configurations. mdpi.commdpi.com More commonly, it serves as a precursor to Schiff base ligands. By reacting the aldehyde with various primary amines, a wide array of multidentate ligands can be synthesized, which then form stable complexes with transition metals like Cu(II), Zn(II), and Co(II). mdpi.comacs.org

These metal complexes are integral to various material applications. The specific coordination geometry (e.g., tetrahedral, octahedral) and the electronic properties of the complex are determined by the metal ion and the structure of the ligand. mdpi.com Thiophene-containing metal complexes have been investigated for their catalytic activity, antimicrobial properties, and as components in molecular materials. mdpi.commdpi.com

Development of Organic Non-Linear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems and significant charge asymmetry are prime candidates for non-linear optical (NLO) materials. doaj.org The structure of this compound, featuring an electron-rich methyl-thiophene unit connected to an electron-withdrawing aldehyde group via a phenyl π-bridge, fits the classic "push-pull" design for second-order NLO chromophores. doaj.orgresearchgate.net This intramolecular charge-transfer character is a key determinant of a high molecular first hyperpolarizability (β), a measure of NLO activity.

The aldehyde group is particularly advantageous as it provides a reactive site for further structural enhancement. Through reactions like Knoevenagel or Horner-Wadsworth-Emmons condensations, the π-system can be extended and stronger electron-acceptor groups can be introduced, which has been shown to significantly enhance the NLO response. nih.govresearchgate.net Thiophene derivatives, in general, are highly regarded in NLO research due to the thiophene ring's ability to facilitate π-electron delocalization more effectively than a benzene ring. doaj.org

Table 2: First Hyperpolarizability (β) of Analogous NLO Chromophores Theoretical and experimental values for similar push-pull systems.

| Chromophore Structure | Method | First Hyperpolarizability (β) (esu) |

| Donor-Thiophene-Acceptor | DFT Calculation | 2.376 x 10⁻²⁸ researchgate.net |

| Stilbene Derivative (MMONS) | EFISHG Measurement | ~1.25 x 10⁻²⁷ |

| Chalcone (B49325) Derivative | Z-Scan Technique | ~3.121 x 10⁻¹¹ m²/W (n₂) |

Integration into Conducting Polymers and Sensor Architectures

The integration of functional groups into conducting polymers like polythiophene is a key strategy for developing advanced sensor devices. mdpi.com this compound is a valuable monomer for this purpose, as it can be incorporated into a polymer backbone while presenting a reactive aldehyde group.

In sensor design, the polythiophene backbone provides the signal transduction pathway due to its electrical conductivity. The pendant aldehyde groups, derived from the this compound monomer, serve as versatile anchoring points. mdpi.com For biosensors, these aldehyde groups can be used to covalently immobilize biorecognition elements such as enzymes, antibodies, or DNA probes through reactions with amine groups on the biomolecules. nih.gov This functionalization allows the sensor to specifically detect target analytes.

For chemo-sensors, the aldehyde group can interact directly with certain analytes or be further modified to create specific binding sites. The binding of an analyte to the functionalized polymer surface induces a change in the electronic properties of the polythiophene backbone, which can be detected as a measurable electrical signal (e.g., a change in current, potential, or impedance). This strategy has been successfully employed to create sensors for various biological and chemical species. doaj.orgmdpi.com

Smart Coatings and Advanced Sensing Technologies

The unique molecular architecture of this compound, which combines a reactive aldehyde group with a thiophene moiety known for its electronic properties, positions it as a promising candidate for the development of smart coatings and advanced sensing technologies. While direct research on this specific compound in these applications is not extensively documented, its potential can be inferred from the well-established functionalities of similar thiophene-based aldehydes and polymers in these fields.

The aldehyde functional group serves as a versatile handle for chemical modification, enabling the covalent immobilization of the molecule onto surfaces or its integration into polymeric structures. This reactivity is crucial for the design of functional materials where precise control over the molecular composition and architecture is required. For instance, the aldehyde group can readily undergo reactions to form stable linkages, a property exploited in the development of cross-linked and functionalized semiconducting polymers. acs.orgnih.govresearchgate.net

In the realm of smart coatings, polymers incorporating thiophene-based aldehydes can exhibit stimuli-responsive behavior. The inherent electronic and optical properties of the thiophene unit can be modulated by external stimuli, leading to changes in color (electrochromism), fluorescence, or conductivity. The aldehyde group facilitates the cross-linking of these polymers, enhancing the durability and adhesion of the coatings on various substrates, including indium tin oxide (ITO). acs.orgnih.govresearchgate.net Such coatings could find applications in anti-corrosion layers, self-healing materials, and surfaces with tunable wettability.

For advanced sensing technologies, the thiophene moiety acts as the core sensing element. Thiophene derivatives are known to be key components in organic field-effect transistors (OFETs), dye-sensitized solar cells, and fluorescent polymers. mdpi.com The electronic structure of the thiophene ring is sensitive to the presence of various analytes, leading to detectable changes in the material's optical or electrical properties. The aldehyde group allows for the straightforward incorporation of specific recognition units (e.g., receptors for ions or biomolecules) to create highly selective chemosensors. semanticscholar.org For example, heterocyclic aldehydes based on a thieno[3,2-b]thiophene core have been studied as potential optical chemosensors for metal ions, where the presence of the ion quenches the fluorescence of the compound. semanticscholar.org

The development of polymers from thiophene-aldehyde derivatives has been shown to be a viable strategy for creating functional materials for bioelectronics and biological applications. acs.orgnih.govresearchgate.netmdpi.com The ability to functionalize these polymers by grafting other molecules, such as fluorescent nanoparticles, onto the aldehyde groups opens up possibilities for creating multifunctional sensor platforms. acs.orgnih.govresearchgate.net

While the direct polymerization of some thiophene aldehydes can be challenging, strategies such as their incorporation into trimeric structures with more easily polymerizable units like 3,4-ethylenedioxythiophene (EDOT) have proven successful. acs.orgnih.govresearchgate.net This approach allows for the creation of semiconducting polymers that retain the reactive aldehyde functionality for subsequent modifications.

The table below summarizes the potential performance characteristics of smart coatings and sensors based on polymers incorporating thiophene-aldehyde functionalities, drawing from research on related materials.

| Property | Potential Performance Characteristic | Rationale (Based on Related Compounds) |

| Adhesion | Strong adhesion to substrates like ITO acs.orgnih.govresearchgate.net | Electropolymerized films of similar thiophene-based polymers exhibit robust surface adhesion. |

| Stimuli-Responsiveness | Changes in optical and electronic properties in response to pH, light, or chemical analytes acs.orgmdpi.comdeutscher-apotheker-verlag.de | The π-conjugated system of the thiophene ring is sensitive to its environment. |

| Functionalization | Facile post-polymerization modification via the aldehyde group acs.orgnih.govresearchgate.net | The aldehyde group provides a reactive site for grafting recognition elements or other functional molecules. |

| Sensing Mechanism | Fluorescence quenching or colorimetric changes upon analyte binding semanticscholar.org | Interaction with analytes can alter the electronic structure and photophysical properties of the thiophene moiety. |

Further research focusing specifically on this compound is necessary to fully elucidate its properties and optimize its performance in smart coatings and advanced sensing applications.

Exploration of 4 5 Methylthiophen 2 Yl Benzaldehyde in Medicinal Chemistry and Biological Research

Design Principles for Bioactive Derivatives

The inherent structure of 4-(5-methylthiophen-2-yl)benzaldehyde offers multiple points for modification, allowing chemists to fine-tune its properties for enhanced biological efficacy. The design of bioactive derivatives often revolves around scaffold modification and a deep understanding of structure-activity relationships.

Scaffold Modification Strategies for Enhanced Biological Activity

Scaffold modification is a key strategy in medicinal chemistry to develop new lead structures and enhance the biological activity of a parent compound. nih.gov For derivatives of this compound, this can involve several approaches:

Alteration of the Aldehyde Group: The aldehyde functional group is a common starting point for modification. It can be converted into other functional groups such as imines, chalcones, or heterocyclic rings. For instance, the condensation of aldehydes with substituted acetophenones can yield chalcones, which are known to possess antimicrobial properties. researchgate.netuobaghdad.edu.iq Similarly, reaction with amines can lead to the formation of Schiff bases, which have been explored for their biological activities.

Substitution on the Phenyl Ring: The benzene (B151609) ring of the benzaldehyde (B42025) moiety can be substituted with various electron-donating or electron-withdrawing groups. These substitutions can influence the electronic properties of the molecule, its ability to interact with biological targets, and its pharmacokinetic profile.

Modification of the Thiophene (B33073) Ring: The thiophene ring itself, including the methyl group, can be a target for modification. Introducing different substituents on the thiophene ring can alter the molecule's lipophilicity and steric properties, potentially leading to improved target binding and cellular uptake.

Bioisosteric Replacement: The thiophene ring can be replaced with other heterocyclic systems, a strategy known as bioisosteric replacement. This approach aims to retain the desired biological activity while potentially improving other properties like metabolic stability or reducing toxicity. For example, replacing the thiophene with a benzothiazole (B30560) or other aromatic systems can influence antibacterial potency. nih.gov

Introduction of Additional Moieties: Complex derivatives can be synthesized by linking the core scaffold to other bioactive molecules or pharmacophores. This can lead to hybrid molecules with dual modes of action or enhanced target specificity. For example, incorporating moieties like 1,3,4-thiadiazole (B1197879) can result in compounds with antibacterial activity. researchgate.net

The "scaffold hopping" approach is another effective strategy for developing new lead structures, which can significantly accelerate drug development. nih.gov This involves replacing the core scaffold with a structurally different but functionally similar one.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies help in identifying the key structural features required for a specific biological effect.

For instance, in the development of antimicrobial agents, SAR studies have shown that the nature and position of substituents on the aromatic rings play a significant role. The presence of a bulky aromatic or heteroaromatic moiety can be crucial for activity. nih.gov In some cases, electron-rich groups attached through a linker of appropriate length can enhance antimicrobial effects. nih.gov

Similarly, in the context of anticancer agents, SAR studies can guide the design of more potent and selective compounds. For example, in a series of thiazolidinone derivatives, the removal of hydrogen bond donors or acceptors generally led to a significant decrease in potency, highlighting the importance of these interactions for target binding. nih.gov

Mechanistic Investigations of Antimicrobial Efficacy

Derivatives of this compound have shown promise as antimicrobial agents. Understanding the mechanisms by which these compounds exert their effects is essential for their further development.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been evaluated for their activity against a range of bacterial species, including both Gram-positive and Gram-negative strains.

Gram-Positive Bacteria: Studies have demonstrated the efficacy of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. researchgate.net Some derivatives have shown potent activity, with minimum inhibitory concentrations (MICs) in the microgram per milliliter range. researchgate.netnih.gov For example, certain rhodanine (B49660) derivatives displayed strong antimicrobial activity against S. aureus. nih.gov

Gram-Negative Bacteria: The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been investigated. researchgate.net While some derivatives exhibit activity, Gram-negative bacteria often present a greater challenge due to their outer membrane, which can act as a barrier to drug entry. However, specific structural modifications, such as the introduction of a benzoyl-substituted benzimidazole (B57391) moiety, have led to compounds with notable activity against Gram-negative pathogens like E. coli. nih.gov

| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | References |

| Benzylidenehydrazinyl benzonitriles | S. aureus, S. pyogenes | E. coli, P. aeruginosa | researchgate.net |

| Benzoyl-substituted benzimidazoles | - | E. coli | nih.gov |

| Rhodanine derivatives | S. aureus | Inactive | nih.gov |

Modulation of Bacterial Processes and Synergistic Effects with Antibiotics

Beyond direct bactericidal or bacteriostatic effects, some derivatives may modulate bacterial processes, making them more susceptible to conventional antibiotics. Benzaldehyde itself has been shown to inhibit the formation of bacterial flagella and modulate bacterial metabolism. nih.gov

Research has also explored the synergistic effects of related compounds with existing antibiotics. nih.gov This approach can be particularly valuable in combating antibiotic-resistant strains. For example, some 2-aminoimidazole derivatives have been shown to work synergistically with conventional antibiotics to eliminate biofilm colonization and can even resensitize multidrug-resistant bacteria to these antibiotics. nih.gov While direct studies on this compound derivatives in this context are limited, the principle of synergistic activity is a promising avenue for future research with this class of compounds.

Mechanistic Studies of Anticancer Potential

The anticancer potential of derivatives based on scaffolds similar to this compound is an active area of investigation. Mechanistic studies aim to elucidate how these compounds inhibit cancer cell growth and induce cell death.

While direct mechanistic studies on this compound itself are not extensively documented in the provided context, research on structurally related compounds provides insights into potential mechanisms of action. For instance, some quinazoline (B50416) derivatives have been shown to down-regulate the expression of c-myc, a key proto-oncogene, by stabilizing G-quadruplex structures in its promoter region. nih.gov This leads to a cascade of events, including the downregulation of ribosomal RNA synthesis and subsequent activation of p53, ultimately causing cancer cell apoptosis. nih.gov

Other potential anticancer mechanisms for related heterocyclic compounds include:

Inhibition of Protein Kinases: Certain thiazole (B1198619) derivatives have been identified as potent inhibitors of protein kinase CK2, an enzyme often dysregulated in cancer. nih.gov

Induction of DNA Damage: Some acetylated 5-aminosalicylate-thiazolinone hybrids have been shown to induce DNA damage in cancer cells. shu.ac.uk

Inhibition of Efflux Pumps: In the context of multidrug resistance, some compounds can inhibit the function of efflux pumps, which are proteins that expel anticancer drugs from the cell. nih.gov

Future research focusing on derivatives of this compound could explore these and other potential anticancer mechanisms to develop novel and effective cancer therapies.

Inhibition of Cancer Cell Proliferation

Derivatives of 2-amino thiophene have demonstrated significant antiproliferative potential against various human cancer cell lines. daneshyari.combohrium.comnih.gov Studies have shown that these compounds can inhibit the growth of cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells, with some derivatives showing efficacy comparable to or greater than the standard drug doxorubicin. bohrium.comnih.gov For instance, a novel series of thiophene and thienopyrimidine derivatives were found to be more active against breast cancer (MDA-MB-231) than colon cancer (HT-29) cell lines. researchgate.net Specifically, compounds designated as 3 and 13 in one study showed notable activity, with IC50 values of 40.68 µM and 34.04 µM against MDA-MB-231, respectively. researchgate.net

The cytotoxic effects of thiophene derivatives are often evaluated across a panel of cancer cell lines. One study identified a thiophenecarboxylate compound, F8, which induced cell death in lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations. plos.orgnih.govresearchgate.net Another class of thiazole derivatives, which can be structurally related to thiophenes, also exhibited potent inhibitory effects on the viability of MCF7 (breast), MDA231 (breast), and K562 (erythroleukemia) cells, with IC50 values as low as 11 µM. nih.gov These findings underscore the potential of the thiophene scaffold as a basis for the development of new anticancer agents. daneshyari.com

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiophene Derivative 3 | MDA-MB-231 (Breast) | 40.68 | researchgate.net |

| Thiophene Derivative 3 | HT-29 (Colon) | 49.22 | researchgate.net |

| Thiophene Derivative 13 | MDA-MB-231 (Breast) | 34.04 | researchgate.net |

| Thiophene Derivative 13 | HT-29 (Colon) | 45.62 | researchgate.net |

| Thiazole Derivative 6 | MCF7 (Breast) | 22 | nih.gov |

| Thiazole Derivative 6 | MDA231 (Breast) | 26 | nih.gov |

| Thiazole Derivative 6 | K562 (Erythroleukemia) | 11 | nih.gov |

| Phthalazine Derivative 4f | HepG2 (Liver) | 3.97 | nih.gov |

| Phthalazine Derivative 4f | HCT-116 (Colon) | 4.83 | nih.gov |

| Phthalazine Derivative 4f | MCF-7 (Breast) | 4.58 | nih.gov |

Apoptosis Induction Pathways (e.g., Mitochondrial Pathways, Caspase Activation)

A primary mechanism by which thiophene-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. plos.orgcardiff.ac.uk Research indicates that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov

The intrinsic, or mitochondrial, pathway is a key target. One study on a thiophene derivative, designated F8, revealed its ability to induce mitochondrial depolarization, a critical event in this pathway. plos.orgnih.govresearchgate.netnih.gov This depolarization is often linked to the generation of reactive oxygen species (ROS), which can cause cellular stress and activate caspases. plos.orgnih.gov The F8 compound was shown to cause an overproduction of ROS, leading to the permeabilization of the mitochondrial membrane and subsequent activation of the executioner caspase-3. nih.gov Benzo[b]thiophene derivatives have also been reported to impact mitochondrial membrane potential, leading to its dissipation, which is an early event in apoptosis. cardiff.ac.uk

Caspases, a family of proteases, are central to the apoptotic process. Their activation is a hallmark of apoptosis. The activation of initiator caspases like caspase-2, -8, and -9, and executioner caspases like caspase-3 and -7, has been observed following treatment with thiophene-related compounds. nih.gov For example, the thiophene derivative F8 was found to activate caspase-3/7, confirming its pro-apoptotic activity. nih.gov This activation ultimately leads to the systematic dismantling of the cell, a characteristic feature of apoptosis.

Enzymatic Inhibition and Receptor Interaction Studies

Glutaminyl Cyclase Inhibition and Related Neurological Disorder Research

Glutaminyl cyclase (QC) is an enzyme implicated in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease. nih.govnih.govmdpi.com It catalyzes the formation of pyroglutamate-modified β-amyloid (pGlu-Aβ) peptides, which are highly neurotoxic and prone to aggregation. nih.govmdpi.com Consequently, inhibiting QC is considered a promising therapeutic strategy. nih.govnih.gov

Research has focused on identifying potent QC inhibitors, with various chemical scaffolds being explored. nih.govresearchgate.net While direct studies on this compound are not prominent, the broader class of heterocyclic compounds, including those with imidazole (B134444) and benzimidazole scaffolds, has yielded potent QC inhibitors with IC50 values in the nanomolar and low micromolar range. nih.govnih.govfigshare.com For example, a virtual screening of extensive chemical databases led to the identification of novel scaffolds, with synthesized compounds showing QC inhibition with IC50 values of 4.34 µM and 14.19 µM. nih.gov Another inhibitor, SEN177, demonstrated a potent inhibitory constant (Ki) of 20 nM. nih.gov These findings highlight the potential for discovering novel QC inhibitors, including those potentially based on a thiophene framework, for the treatment of neurological disorders.

Urease Enzyme Targeting for Anti-Infective Therapies

Urease is a nickel-containing metalloenzyme produced by various pathogens, and its activity is a significant virulence factor in infections, such as those caused by Helicobacter pylori and Proteus mirabilis. researchgate.netnih.govnih.gov The inhibition of urease is a key strategy for developing new anti-infective therapies. researchgate.netnih.gov

Thiophene-based compounds have emerged as effective urease inhibitors. nih.govnih.gov A study on morpholine-thiophene hybrid thiosemicarbazones found that these compounds were potent inhibitors of urease, with many exhibiting significantly greater potency than the standard inhibitor, thiourea (B124793) (IC50 = 22.31 µM). nih.gov For instance, the derivative 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) displayed an IC50 value of 3.80 µM. researchgate.netnih.gov The introduction of different substituents on the thiophene ring was shown to modulate the inhibitory activity. nih.gov Molecular docking studies have supported these experimental findings, showing that these inhibitors can bind effectively within the enzyme's active site, which contains two nickel ions. researchgate.netnih.govresearchgate.netnih.gov

Table 2: Urease Inhibitory Activity of Thiophene Derivatives

| Compound/Derivative | Target Urease | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiourea (Standard) | Jack Bean Urease | 22.31 | nih.gov |

| Derivative 5g | Jack Bean Urease | 3.80 | researchgate.netnih.gov |

| Derivative 5h | Jack Bean Urease | 3.98 | nih.gov |

| Derivative 5i | Jack Bean Urease | 3.90 | nih.gov |

| Derivative 5c | Jack Bean Urease | 4.00 | nih.gov |

| 4-arylthiophene-2-carbaldehyde 2i | Not Specified | 27.1 (µg/mL) | researchgate.net |

| 4-arylthiophene-2-carbaldehyde 2a | Not Specified | 27.9 (µg/mL) | researchgate.net |

General Enzyme-Ligand Binding Affinity Investigations

Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.net This method has been applied to various thiophene derivatives to understand their interaction with different enzymes. For example, in silico studies of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives targeting Cyclin-Dependent Kinase 2 (CDK-2), a protein involved in cell cycle regulation, have shown promising binding interactions. researchgate.net Some of these derivatives achieved docking scores superior to the reference ligand, suggesting a strong potential for inhibition. researchgate.net

Similarly, docking studies have been crucial in rationalizing the potent activity of thiophene-based compounds as urease inhibitors. researchgate.netnih.govnih.govmdpi.com These studies reveal that the inhibitors fit well into the enzyme's active site, forming key interactions with amino acid residues and the catalytic nickel ions. nih.gov Such computational analyses are invaluable for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective enzyme inhibitors based on the thiophene scaffold.

Applications as Biochemical Probes for Pathway Elucidation

Thiophene-based aldehyde derivatives are not only investigated for their therapeutic potential but also for their utility as tools in chemical biology and materials science. biosynth.comacs.orgnih.govacs.org The aldehyde group is highly reactive and provides a versatile handle for chemical modification and functionalization. acs.orgnih.govacs.org

This reactivity allows for the facile incorporation of thiophene-based molecules onto surfaces or into larger structures, such as polymers. acs.orgnih.govacs.org For instance, aldehyde-functionalized thiophene polymers have been synthesized and used to create semiconducting films. nih.govacs.org The aldehyde groups on these films can be further modified, for example, by grafting fluorescent nanoparticles, thereby creating a fluorescent semiconducting material. nih.govacs.org Such functional materials have potential applications as chemosensors or as components of in vivo operating devices and neuronal probes. biosynth.comacs.org The ability to attach reporter molecules like fluorophores makes these thiophene derivatives useful as biochemical probes to visualize and study biological processes and pathways.

Development of Novel Drug Candidates as Pharmaceutical Intermediates

The aldehyde functional group and the thiophene core of this compound make it a valuable starting material or intermediate for the synthesis of a wide array of heterocyclic compounds with potential biological activity. The reactivity of the aldehyde allows for condensation reactions to form larger, more complex structures, while the thiophene moiety can influence the compound's binding affinity to biological targets. nih.gov

Researchers have utilized thiophene-containing aldehydes and ketones, structurally related to this compound, to synthesize novel compounds with potential as monoamine oxidase (MAO) inhibitors, antiprotozoal agents, and fungicidal agents.

For instance, a series of benzothiazine-hydrazone derivatives were synthesized starting from a related ketone, 1-(5-methylthiophen-2-yl)ethanone. These compounds were investigated for their ability to inhibit monoamine oxidases, enzymes linked to neurological disorders. nih.gov The synthesis involved the condensation of the ketone with a hydrazono-dihydro-benzo[c] raco.catbldpharm.comthiazine dioxide, resulting in compounds with a thiophene moiety. nih.gov

In another study, a novel series of 4-substituted 1-{[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]methylidene}thiosemicarbazides were synthesized through the condensation of 4-(10,15,20-triphenylporphyrin-5-yl)benzaldehyde with various thiosemicarbazides. nih.gov Several of these compounds demonstrated significant in vitro antiamoebic activity, with some showing higher potency than the standard drug metronidazole. nih.gov This highlights the role of the benzaldehyde scaffold in generating new antiprotozoal drug candidates. nih.gov

Furthermore, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing promising fungicidal activity. mdpi.com While not directly starting from this compound, these studies underscore the importance of the substituted thiophene ring system in the development of new bioactive molecules. The synthesis often involves multi-step reactions where a thiophene-based amine or aldehyde could be a key intermediate. mdpi.commdpi.com

The following table summarizes examples of drug candidates developed from related thiophene-containing starting materials.

| Starting Material Analogue | Resulting Compound Class | Potential Therapeutic Application |

| 1-(5-Methylthiophen-2-yl)ethanone | Benzothiazine-hydrazone derivatives | Monoamine Oxidase (MAO) Inhibition |

| 4-(10,15,20-Triphenylporphyrin-5-yl)benzaldehyde | Thiosemicarbazide derivatives | Antiprotozoal (Antiamoebic) |

| Thiophen-2-yl amines/aldehydes | N-(thiophen-2-yl) nicotinamides | Fungicidal |

| 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | Pyrrol-3-one derivative | Anticancer, Antiviral, Antimalarial |

This table is generated based on data from various research studies. nih.govnih.govmdpi.commdpi.com